molecular formula C10H16N2S B3199843 3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine CAS No. 1017164-21-4

3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine

Cat. No.: B3199843
CAS No.: 1017164-21-4
M. Wt: 196.31 g/mol
InChI Key: AJSDFKQACABWDZ-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine is a heterocyclic compound that features a thiazole ring and a piperidine ring. The thiazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry

Future Directions

Thiazoles and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine typically involves the reaction of 4-methyl-1,3-thiazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine is unique due to the combination of the thiazole and piperidine rings, which may confer distinct biological activities and chemical reactivity. This combination allows for a broader range of applications and potential therapeutic effects compared to simpler thiazole or piperidine derivatives .

Properties

IUPAC Name

4-methyl-2-(piperidin-3-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-8-7-13-10(12-8)5-9-3-2-4-11-6-9/h7,9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSDFKQACABWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidine
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